4-Bromo-3,5-difluorobenzimidamide Hydrochloride
Description
4-Bromo-3,5-difluorobenzimidamide Hydrochloride is a halogenated benzimidamide derivative characterized by bromo and difluoro substituents at the 3,4,5-positions of the benzene ring, with an amidine functional group. Bromine and fluorine substituents are known to influence electronic effects, lipophilicity, and metabolic stability, making this compound relevant in pharmaceutical and agrochemical research .
Properties
CAS No. |
123688-60-8 |
|---|---|
Molecular Formula |
C7H6BrClF2N2 |
Molecular Weight |
271.49 g/mol |
IUPAC Name |
4-bromo-3,5-difluorobenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C7H5BrF2N2.ClH/c8-6-4(9)1-3(7(11)12)2-5(6)10;/h1-2H,(H3,11,12);1H |
InChI Key |
WICDKASSIDOJMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)C(=N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,5-difluorobenzimidamide Hydrochloride typically involves the following steps:
Fluorination: The addition of fluorine atoms at specific positions on the benzene ring.
Amidation: The formation of the benzimidamide structure through the reaction of an amine with a suitable precursor.
Hydrochloride Formation: The final step involves converting the compound into its hydrochloride salt form for increased stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,5-difluorobenzimidamide Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzimidamides.
Scientific Research Applications
4-Bromo-3,5-difluorobenzimidamide Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-3,5-difluorobenzimidamide Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key properties of 4-Bromo-3,5-difluorobenzimidamide Hydrochloride with structurally related compounds:
Key Observations :
- Stability: Bromine at the 4-position, as seen in 2C-B and 4-Bromo-3,5-dimethylphenol, confers resistance to oxidative degradation, whereas fluorine may improve metabolic stability .
Analytical Data :
- LCMS : The target compound’s intermediate (m/z 294 [M+H]+) aligns with bromo-difluoro analogs, while larger derivatives (e.g., m/z 554 [M+H]+ in EP 4 374 877 A2) suggest modular scalability .
- HPLC Retention : Shorter retention times (0.66 minutes for intermediates vs. 1.64 minutes for complex derivatives) correlate with molecular weight and polarity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
